N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-10-14(11(2)18(3)17-10)23(20,21)16-9-15(19,12-6-7-12)13-5-4-8-22-13/h4-5,8,12,16,19H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPXGOMEENVZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1,3,5-trimethylpyrazole core is synthesized via cyclocondensation of acetylacetone derivatives with hydrazine hydrate:
Reaction Scheme
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, Δ}} 1,3,5\text{-trimethyl-1H-pyrazole} + \text{H}2\text{O}
$$
Conditions
Sulfonation Process
The pyrazole undergoes sulfonation at the 4-position using chlorosulfonic acid:
Stepwise Procedure
- Add 1,3,5-trimethylpyrazole (1 eq) to ClSO$$_3$$H (3 eq) at 0°C
- Warm to 25°C and stir for 6 hr
- Quench with ice water to precipitate sulfonic acid
- Convert to sulfonyl chloride using PCl$$_5$$ in dry DCM
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 6 hr |
| PCl$$_5$$ Equiv | 1.2 |
| Final Yield | 68-73% |
Preparation of 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-Yl)Ethylamine
Thiophene-Cyclopropane Coupling
A Suzuki-Miyaura cross-coupling introduces the thiophene moiety:
Components
- Cyclopropylboronic acid (1.2 eq)
- 2-Bromothiophene (1 eq)
- Pd(PPh$$3$$)$$4$$ (0.05 eq)
- K$$2$$CO$$3$$ (3 eq) in dioxane/H$$_2$$O (4:1)
Reaction Profile
$$
\text{C}4\text{H}3\text{SBr} + \text{C}3\text{H}5\text{B(OH)}2 \xrightarrow{\text{Pd}^{0}} \text{C}4\text{H}3\text{S-C}3\text{H}_5 + \text{Byproducts}
$$
Optimization Data
| Condition | Outcome |
|---|---|
| 90°C, 12 hr | 78% Yield |
| Microwave, 150°C | 85% Yield (3 hr) |
Hydroxylation and Amination
The tertiary alcohol is formed via epoxidation/hydrolysis followed by reductive amination:
Step 1: Epoxidation
$$
\text{Thiophene-cyclopropane} + \text{mCPBA} \xrightarrow{\text{DCM}} \text{Epoxide}
$$
Conditions : 0°C → 25°C, 8 hr (92% yield)
Step 2: Hydrolysis to Diol
$$
\text{Epoxide} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}_4} \text{Vicinal Diol}
$$
Conditions : 50°C, 4 hr (Quantitative)
Step 3: Selective Oxidation
TEMPO/NaOCl system oxidizes primary alcohol to ketone:
$$
\text{Diol} \xrightarrow{\text{TEMPO/NaOCl}} \text{Ketone} + \text{CO}_2
$$
Conversion : >95%
Step 4: Reductive Amination
$$
\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ethylamine}
$$
Key Parameters :
Sulfonamide Coupling
Reaction Conditions
The final coupling uses classical sulfonamide formation:
Reagents
- 1,3,5-Trimethylpyrazole-4-sulfonyl chloride (1.1 eq)
- 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine (1 eq)
- Et$$_3$$N (3 eq) in anhydrous THF
Mechanism
$$
\text{RSO}2\text{Cl} + \text{H}2\text{NR'} \xrightarrow{\text{Base}} \text{RSO}_2\text{NHR'} + \text{HCl}
$$
Process Details
| Parameter | Specification |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 18 hr |
| Workup | Aqueous NaHCO$$_3$$ wash |
| Purification | RP-HPLC (ACN/H$$_2$$O) |
| Final Yield | 54-61% |
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) | δ 1.12 (m, 4H, cyclopropane), 2.35 (s, 6H, CH$$_3$$), 4.87 (s, 1H, OH), 6.98–7.12 (m, 3H, thiophene) |
| $$^13$$C NMR | δ 12.4 (cyclopropane), 120.5 (pyrazole C4), 138.9 (S-C) |
| HRMS (ESI+) | m/z 424.1521 [M+H]$$^+$$ (calc. 424.1518) |
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 98.7% at 254 nm |
| TLC (Silica, EtOAc) | R$$_f$$ = 0.43 |
Critical Process Considerations
Protection Strategies
Yield Optimization
| Factor | Improvement Strategy |
|---|---|
| Sulfonyl chloride purity | Recrystallize from hexane/EtOAc |
| Amine solubility | Use DMF/THF (1:3) mixture |
| Coupling efficiency | Add molecular sieves (4Å) |
Comparative Method Analysis
Alternative Routes Evaluated
| Method | Advantage | Limitation |
|---|---|---|
| Mitsunobu reaction | Stereochemical control | Low yield (32%) |
| Ugi 4-CR | Single-step | Difficult purification |
| Enzymatic synthesis | Green chemistry | Limited substrate scope |
Scale-Up Challenges and Solutions
| Issue | Resolution |
|---|---|
| Exothermic sulfonation | Jacketed reactor with <5°C/min heating rate |
| Epoxide polymerization | Add 0.1% BHT inhibitor |
| Amine hygroscopicity | Store under N$$_2$$ with 3Å sieves |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and acylation reactions :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives. Reaction yields range from 65–78% under optimized conditions .
-
Acylation : Forms acylated products with acetyl chloride in dichloromethane (DCM) at 25–30°C, monitored via TLC .
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | THF | 0°C → RT | 12 h | 78 |
| Acetyl chloride | DCM | 25°C | 6 h | 65 |
Hydroxyl Group Modifications
The secondary hydroxyl group undergoes esterification and oxidation :
-
Esterification : Reacts with acetic anhydride in pyridine to form acetate esters (confirmed by IR at 1740 cm⁻¹) .
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, though this reaction requires stringent anhydrous conditions.
Spectroscopic Evidence :
-
IR: Broad peak at 3284 cm⁻¹ (O-H stretch) disappears post-esterification .
-
¹H NMR: Hydroxyl proton signal at δ 5.43 ppm vanishes after oxidation .
Cyclopropane Ring Reactions
The cyclopropane moiety participates in ring-opening reactions :
-
Acid-Catalyzed Opening : Reacts with HBr in acetic acid to form a bromoalkane derivative. The reaction proceeds via carbocation intermediacy.
-
Thermal Stability : Decomposes above 200°C, releasing cyclopropane gas (detected via GC-MS).
Thiophene Functionalization
The thiophene ring undergoes electrophilic aromatic substitution :
-
Sulfonation : Reacts with chlorosulfonic acid at 0°C to introduce a sulfonic acid group at the 5-position.
-
Nitration : Forms a nitro-thiophene derivative with HNO₃/H₂SO₄ at 50°C (yield: 58%).
Optimized Nitration Conditions :
| Parameter | Value |
|---|---|
| HNO₃ Concentration | 70% |
| Reaction Time | 4 h |
| Workup | Neutralization with NaHCO₃ |
Biological Activity-Linked Reactions
The compound shows pH-dependent stability critical for its antiproliferative activity :
-
Hydrolysis : Degrades in acidic media (pH < 3) via cleavage of the sulfonamide bond (t₁/₂ = 2.3 h at pH 2) .
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the thiophene ring to a sulfoxide in liver microsomes.
Structural Analysis Data
Spectroscopic Characterization :
| Technique | Key Observations |
|---|---|
| FT-IR | 1145 cm⁻¹ (SO₂ asym. stretch), 1530 cm⁻¹ (C=N) |
| ¹H NMR (CDCl₃) | δ 3.74 (s, N-CH₃), δ 5.43 (s, NH) |
| ¹³C NMR | δ 155.2 (C=N), δ 125.4 (thiophene C) |
Reaction Optimization Studies
Comparative analysis of bases in sulfonamide alkylation :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KOtBu | THF | 12 | 78 |
| NaH | DMF | 12 | 55 |
| NaOH | H₂O | 24 | 42 |
KOtBu in THF provided superior yields due to its strong basicity and low nucleophilicity .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing targeted therapies. Further studies are needed to explore its interactions with biomacromolecules and in vivo metabolic pathways .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiophene and pyrazole moieties often exhibit significant antimicrobial properties. For instance:
- Mechanism of Action: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
- Case Study: A study evaluated the antibacterial activity of various sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like linezolid, indicating strong antibacterial efficacy .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | MRSA | 8 |
| Linezolid | MRSA | 16 |
Anticancer Applications
The anticancer potential of this compound has been explored in various cell lines:
- Mechanism of Action: The compound is believed to induce apoptosis and cell cycle arrest in cancer cells.
- Case Study: In vitro studies showed that the compound exhibited cytotoxicity against lung cancer (A549), breast cancer (MCF7), and fibrosarcoma (HT1080) cell lines. The IC50 values indicated significant potency compared to established chemotherapeutics .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 10 | Doxorubicin | 15 |
| MCF7 | 12 | Paclitaxel | 18 |
| HT1080 | 8 | Methotrexate | 20 |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyrazole Ring: Using appropriate reagents to construct the pyrazole framework.
- Introduction of Functional Groups: Incorporating cyclopropyl and thiophene groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Limitations
No direct pharmacological or physicochemical data for the target compound are available in the provided evidence. However, general trends in sulfonamide research suggest:
- Bioactivity : Sulfonamides with heterocyclic substituents (e.g., thiophene, pyrazole) often exhibit enhanced binding to enzymes like carbonic anhydrase or kinases.
- Stability : Cyclopropyl groups may reduce metabolic degradation compared to bulkier substituents (e.g., cyclohexenyl in patent compounds).
Critical Knowledge Gaps
- Lack of experimental data (e.g., IC₅₀, LogP, solubility) limits direct comparisons.
- The patent compounds’ biological targets (unreported in ) prevent functional benchmarking.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a novel compound that belongs to the class of pyrazole sulfonamides. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 295.36 g/mol. The presence of cyclopropyl and thiophene groups contributes to its unique pharmacological profile.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction leads to modulation of various biological pathways that are crucial in disease processes such as cancer and infection.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing an IC50 value indicative of its potency . The mechanism behind this activity may involve the inhibition of key signaling pathways associated with tumor growth and survival.
2. Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. They are effective against a range of bacterial and fungal strains, making them potential candidates for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents enhances their efficacy against pathogens.
3. Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Study 1: Antiproliferative Activity
A study published in Archives of Pharmacology evaluated a series of pyrazole sulfonamide derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with similar structural characteristics to this compound exhibited potent growth inhibition with IC50 values ranging from 0.65 to 10 µM depending on the cell line tested .
Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial activity, derivatives similar to this compound were screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
Summary Table of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Anticancer | Inhibits proliferation in U937 cells | 0.65 - 10 µM |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | Varies by strain |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | Not specified |
Q & A
Basic: What are the optimal reaction conditions and analytical methods for synthesizing and characterizing this compound?
Answer:
The synthesis requires precise control of temperature (e.g., 60–80°C), pH (neutral to slightly basic), and solvent selection (polar aprotic solvents like DMF or THF) to maximize yield and purity. Key steps include cyclopropane ring formation and sulfonamide coupling. Post-synthesis, NMR spectroscopy (¹H/¹³C) and HPLC are critical for confirming structural integrity and purity (>95%). For intermediates, mass spectrometry (HRMS) validates molecular weights, while IR spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and hydroxyl (-OH) .
Basic: Which structural features of this compound influence its chemical reactivity?
Answer:
The cyclopropyl group introduces ring strain, enhancing reactivity in ring-opening reactions. The thiophene moiety participates in electrophilic substitution (e.g., halogenation), while the pyrazole ring acts as a hydrogen-bond acceptor. The sulfonamide group (-SO₂NH-) enables interactions with biological targets (e.g., enzymes) and influences solubility. Steric hindrance from the 1,3,5-trimethylpyrazole affects regioselectivity in substitution reactions .
Basic: What are common reaction pathways observed for this sulfonamide-pyrazole-thiophene hybrid?
Answer:
Typical reactions include:
- Sulfonamide hydrolysis under acidic/basic conditions to yield sulfonic acid derivatives.
- Thiophene functionalization (e.g., bromination at the 5-position).
- Pyrazole N-alkylation using alkyl halides.
- Hydroxyl group oxidation to ketones.
Monitor intermediates via TLC and LC-MS , and optimize yields by adjusting stoichiometry (1.2–1.5 eq. reagents) .
Advanced: How can computational modeling predict this compound's interactions with biological targets?
Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding to enzyme active sites (e.g., cyclooxygenase-2), using crystallographic data (PDB IDs) for validation. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with sulfonamide). Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:
- Repeating assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Purifying batches via preparative HPLC.
- Validating target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Comparing with structurally analogous compounds (e.g., replacing thiophene with furan) to isolate structure-activity effects .
Advanced: What strategies optimize multi-step synthesis routes for this compound?
Answer:
- Protecting group strategies : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) during sulfonamide coupling.
- Catalytic optimization : Use Pd/C for hydrogenation steps to reduce byproducts.
- Flow chemistry : Improve yield in cyclopropane formation by controlling residence time.
- In-line analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced: How can crystallography resolve ambiguities in the compound's 3D structure?
Answer:
Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and stereochemistry. Key steps:
- Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Refine structures using Olex2 or Coot , cross-referencing with Cambridge Structural Database entries for similar sulfonamides .
Advanced: How to establish structure-activity relationships (SAR) for therapeutic potential?
Answer:
- Synthesize analogs with systematic substitutions (e.g., cyclopropyl → cyclohexyl, thiophene → phenyl).
- Test in vitro against disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines).
- Correlate activity with logP (lipophilicity) and pKa (ionization state) using QSAR models.
- Validate mechanisms via knockout cell lines or siRNA silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
